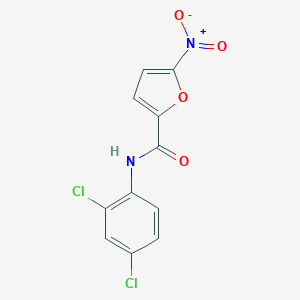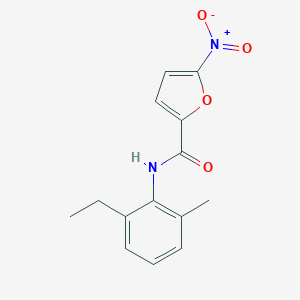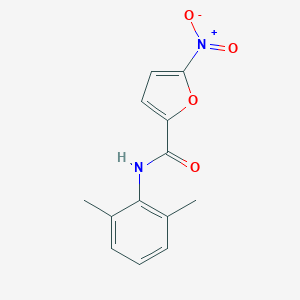![molecular formula C21H21N3O4 B251986 N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide, also known as ABT-888, is a poly(ADP-ribose) polymerase (PARP) inhibitor. It is a small molecule that has been studied for its potential use in cancer treatment.
Wirkmechanismus
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and helps repair the damage. By inhibiting PARP, N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide prevents the repair of DNA damage, leading to cell death.
Biochemical and Physiological Effects
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy, as well as induce apoptosis (programmed cell death) in cancer cells. N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has also been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and has good solubility in water. It has also been extensively studied for its potential use in cancer treatment, making it a well-characterized compound. However, N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has some limitations for lab experiments. It has low bioavailability and a short half-life, which can make dosing difficult. Additionally, it is not selective for PARP-1 and can inhibit other enzymes, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide research. One area of interest is the development of more selective PARP inhibitors that have fewer off-target effects. Another area of interest is the combination of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide with other cancer treatments, such as immunotherapy or targeted therapies. Additionally, there is ongoing research into the use of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide in other diseases, such as inflammatory diseases and neurodegenerative diseases. Overall, N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has shown great potential for the treatment of cancer and other diseases, and further research is needed to fully understand its potential.
Conclusion
In conclusion, N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide is a PARP inhibitor that has been extensively studied for its potential use in cancer treatment. It works by inhibiting PARP, leading to increased susceptibility of cancer cells to DNA damage and cell death. N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide research, including the development of more selective PARP inhibitors and the combination of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide with other cancer treatments. Overall, N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has shown great potential for the treatment of cancer and other diseases.
Synthesemethoden
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide can be synthesized by reacting 3-aminopropylindole with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride in the presence of a base. The resulting product is then treated with 1H-indole-2-carboxylic acid to yield N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting PARP, an enzyme involved in DNA repair. When PARP is inhibited, cancer cells are more susceptible to DNA damage and cell death.
Eigenschaften
Molekularformel |
C21H21N3O4 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
N-[3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O4/c25-20(15-6-7-18-19(13-15)28-11-10-27-18)22-8-3-9-23-21(26)17-12-14-4-1-2-5-16(14)24-17/h1-2,4-7,12-13,24H,3,8-11H2,(H,22,25)(H,23,26) |
InChI-Schlüssel |
FBPKPQKTDCSXRB-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCCCNC(=O)C3=CC4=CC=CC=C4N3 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCCCNC(=O)C3=CC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)


![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)